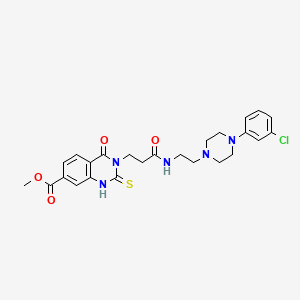

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

This compound is a structurally complex quinazoline derivative featuring a 3-chlorophenyl-piperazine moiety, a thioxo group, and a methyl carboxylate ester. The piperazine and chlorophenyl groups are common in pharmaceuticals, often contributing to receptor binding and metabolic stability . However, its unique combination of functional groups distinguishes it from typical quinazoline-based drugs.

Properties

Molecular Formula |

C25H28ClN5O4S |

|---|---|

Molecular Weight |

530.0 g/mol |

IUPAC Name |

methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36) |

InChI Key |

AWZMUAHAXKCCCI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Quinazoline Core Construction: The quinazoline core is often constructed via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.

Thioxo Group Introduction: The thioxo group can be introduced through reactions involving thiourea or related compounds.

Final Coupling: The final step involves coupling the piperazine moiety with the quinazoline core under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3

Biological Activity

Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a piperazine moiety, which is known for its significance in medicinal chemistry due to its ability to interact with various biological targets. The molecular formula is , and it has a molecular weight of approximately 463.94 g/mol. The presence of the thioxo and tetrahydroquinazoline rings contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G2/M phase arrest |

| HeLa (Cervical) | 10.0 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of the compound is attributed to its ability to interact with multiple targets within cells. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, it may modulate signaling pathways associated with cancer progression.

Case Studies

- In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.

- Combination Therapy : When used in conjunction with established chemotherapeutics, the compound enhanced the efficacy of these drugs, suggesting potential for use in combination therapies.

Comparison with Similar Compounds

Structural and Functional Analogues

Lankacidin C

- Structure : A macrolide antibiotic with a 24-membered lactone ring.

- Activity : Exhibits antitumor properties by inhibiting bacterial RNA polymerase and eukaryotic topoisomerase II .

- The target compound’s piperazine moiety may enhance blood-brain barrier penetration, unlike lankacidin C’s polar macrolide structure. Lankacidin C’s biosynthetic gene cluster (BGC) shows only 13% similarity to known analogues, suggesting structural novelty akin to the target compound’s unique quinazoline framework .

Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)

- Structure : Thiouracil or thiazolidinedione cores with arylpiperazine side chains.

- Activity : Anti-HIV integrase (IN) inhibitors with EC50 values of 20–25 µM and selectivity indices >26 .

- Comparison : The target compound’s 3-chlorophenyl-piperazine group mirrors the piroxicam analogs’ arylpiperazine moieties, which are critical for HIV IN binding. However, the quinazoline-thioxo core may offer enhanced rigidity and selectivity compared to the flexible thiazolidinedione scaffold .

Milbemycin

- Structure : Macrocyclic lactone with a polyketide backbone.

- Activity : Antiparasitic agent targeting glutamate-gated chloride channels .

- Comparison: The target compound’s synthetic complexity contrasts with milbemycin’s microbial biosynthesis.

Bioactivity and Mechanism of Action

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.